molecular formula C10H15ClFNO2 B13463501 2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride

2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride

Cat. No.: B13463501
M. Wt: 235.68 g/mol
InChI Key: DJMTYLOFGRDEIC-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride is a chemical compound belonging to the phenethylamine class This compound is characterized by the presence of a fluorine atom and two methoxy groups attached to a phenyl ring, along with an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride typically involves multiple steps. One common method starts with the fluorination of 3,4-dimethoxybenzaldehyde to obtain 3-fluoro-4,5-dimethoxybenzaldehyde. This intermediate is then subjected to reductive amination with ethylamine to form the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines.

Scientific Research Applications

2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy groups play a crucial role in modulating its activity and binding affinity. The compound may act as an agonist or antagonist, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Lacks the fluorine atom but shares the methoxy groups and phenethylamine structure.

    3-Methoxyphenethylamine: Contains only one methoxy group and lacks the fluorine atom.

    2-(3,4,5-Trifluorophenyl)ethan-1-amine hydrochloride: Contains additional fluorine atoms but lacks the methoxy groups.

Uniqueness

2-(3-Fluoro-4,5-dimethoxyphenyl)ethan-1-amine hydrochloride is unique due to the specific combination of a fluorine atom and two methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H15ClFNO2

Molecular Weight

235.68 g/mol

IUPAC Name

2-(3-fluoro-4,5-dimethoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H14FNO2.ClH/c1-13-9-6-7(3-4-12)5-8(11)10(9)14-2;/h5-6H,3-4,12H2,1-2H3;1H

InChI Key

DJMTYLOFGRDEIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CCN)F)OC.Cl

Origin of Product

United States

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